N-[(2-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE: is an organic compound characterized by the presence of a bromophenyl group and a methylbenzenesulfonamide moiety. This compound is known for its applications in various chemical processes and research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE typically involves the condensation of 2-bromobenzaldehyde with 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. The reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE is used as a reagent in organic synthesis.
Biology and Medicine: Its structural features make it a candidate for drug design and discovery, especially in the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the sulfonamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-[(4-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE
- N-[(2-CHLOROPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE
- N-[(2-FLUOROPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE
Comparison: Compared to its analogs, N-[(2-BROMOPHENYL)METHYLIDENE]-4-METHYLBENZENESULFONAMIDE is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .
Properties
CAS No. |
221000-79-9 |
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Molecular Formula |
C14H12BrNO2S |
Molecular Weight |
338.22 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO2S/c1-11-6-8-13(9-7-11)19(17,18)16-10-12-4-2-3-5-14(12)15/h2-10H,1H3 |
InChI Key |
ZOQMKQLCDUUNRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2Br |
Origin of Product |
United States |
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